molecular formula C8H10N2OS B1664575 2-Pyridineacetamide, 5-methylthio- CAS No. 31293-09-1

2-Pyridineacetamide, 5-methylthio-

Cat. No.: B1664575
CAS No.: 31293-09-1
M. Wt: 166.25 g/mol
InChI Key: XNIHNKNDUBXBST-UHFFFAOYSA-N
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Description

2-Pyridineacetamide, 5-methylthio- is a chemical compound with the molecular formula C8H10N2S . It belongs to the class of pyridine derivatives, which are recognized as promising candidates in medicinal and biomedical research . These scaffolds are known for their versatility and wide array of applications in drug development and therapeutic interventions . Pyridine-based compounds have demonstrated significant potential in various pharmaceutical and medicinal chemistry applications, often being leveraged to address challenges in these fields . Furthermore, pyridine derivatives play an important role in bio-imaging applications for the diagnosis of various diseases and are also being explored for their potential in the efficient and specific delivery of drugs . This compound is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

31293-09-1

Molecular Formula

C8H10N2OS

Molecular Weight

166.25 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)ethanethioamide

InChI

InChI=1S/C8H10N2S/c1-6-2-3-7(10-5-6)4-8(9)11/h2-3,5H,4H2,1H3,(H2,9,11)

InChI Key

XNIHNKNDUBXBST-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CC(=S)N

Canonical SMILES

CC1=CN=C(C=C1)CC(=S)N

Appearance

Solid powder

Other CAS No.

31293-09-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Pyridineacetamide, 5-methylthio-;  AG 42;  AG-42 AG42

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Pyridineacetamide, 5-methylthio- 5-methylthio, 2-acetamide Not reported Not available Hypothetical; sulfur enhances lipophilicity
Disopyramide (CAS 3737-09-5) α-phenyl, α-diisopropylaminoethyl C₂₁H₂₉N₃O 339.48 Antiarrhythmic agent; chiral center
Tirbanibulin (KX-01, CAS 897016-82-9) 5-(4-ethoxyphenyl), trifluoromethyl groups C₂₆H₂₉N₃O₃ 431.53 Anticancer activity; targets tubulin
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Thioether-linked styryl groups C₂₃H₁₉N₃OS 385.48 Fluorescent properties; bioactive

Key Observations :

  • Electronic Effects: The methylthio group in the target compound likely increases electron density at the pyridine ring compared to electron-withdrawing groups (e.g., cyano in ).
  • Lipophilicity: Sulfur-containing groups (e.g., thioether in ) generally enhance membrane permeability, a trait shared with Disopyramide’s lipophilic diisopropylaminoethyl chain .
  • Steric Considerations : Bulky substituents (e.g., Tirbanibulin’s trifluoromethyl groups) may hinder target binding, whereas smaller groups like methylthio could improve bioavailability .

Preparation Methods

Preparation of 2-Amino-5-Methylpyridine

The synthesis of 2-amino-5-methylpyridine serves as a critical precursor for further functionalization. A patented method involves a two-step process starting with 3-methyl-pyridine 1-oxide (II):

  • Reaction with Trialkylamines and Electrophilic Agents :

    • 3-Methyl-pyridine 1-oxide is reacted with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride or phosgene) in methylene chloride at low temperatures (0–20°C). This forms a quaternary ammonium salt (IV), such as trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.
    • Key Conditions :
      • Solvent: Methylene chloride or chlorobenzene.
      • Temperature: −10°C to room temperature.
      • Yield: ~90–96% for the ammonium intermediate.
  • Hydrogen Bromide-Mediated Rearrangement :

    • The ammonium salt is treated with 48% hydrobromic acid at elevated temperatures (150–220°C). This step cleaves the alkyl groups and facilitates cyclization to yield 2-amino-5-methylpyridine (I).
    • Work-Up :
      • Neutralization with sodium hydroxide (pH 9–10).
      • Extraction with ethyl acetate.
      • Drying over sodium sulfate and solvent removal.
    • Yield : 86–95% with ~1% impurity from 2-amino-3-methylpyridine.

Acetylation of 2-Amino-5-Methylpyridine

To introduce the acetamide group, the amino group undergoes acetylation:

  • Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Conditions :
    • Temperature: 0–25°C.
    • Solvent: Dichloromethane or ethyl acetate.
  • Outcome : Forms 2-acetamido-5-methylpyridine, confirmed via NMR and TLC.

Alternative Route: Pyridine Ring Construction from Acyclic Precursors

Condensation of Propionaldehyde and Acrylic Derivatives

A novel approach (CA1242729A) builds the pyridine ring from propionaldehyde and acrylic esters/amides:

  • Formation of γ-Methyl-γ-Aldehydo Amide :

    • Propionaldehyde reacts with acrylamide in the presence of ammonia, yielding a dihydro-5-methyl-2-pyridone (V).
    • Conditions :
      • Solvent: Water or ethanol.
      • Temperature: 80–100°C.
      • Catalyst: Acidic or basic conditions.
  • Oxidation to Pyridone (VI) :

    • The dihydropyridone is oxidized using halogenating agents (e.g., chlorine or sulfuryl chloride) to form 5-methyl-2-pyridone.
    • Halogenation :
      • Reagents: Thionyl chloride or phosphorus oxychloride.
      • Temperature: 90–120°C.
      • Solvent: Toluene or chlorobenzene.
  • Introduction of Methylthio Group :

    • The pyridone undergoes thiolation via nucleophilic substitution. For example, treatment with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) replaces the hydroxyl group with a methylthio group.

Functionalization to 2-Pyridineacetamide, 5-Methylthio-

Acetamide Side Chain Incorporation

The acetamide group is introduced through:

  • Acylation of 5-Methyl-2-pyridinethiol :
    • React 5-methyl-2-pyridinethiol with acetyl chloride in the presence of a base (e.g., triethylamine).
    • Conditions :
      • Solvent: Tetrahydrofuran (THF) or dichloromethane.
      • Temperature: 0–25°C.
    • Yield : ~70–85% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Advantages Challenges
Ammonium Salt Route 3-Methyl-pyridine 1-oxide HBr, Trimethylamine 86–95% High regioselectivity Requires high-temperature steps
Acyclic Precursor Route Propionaldehyde, Acrylamide SOCl₂, NaSCH₃ 70–85% Avoids pyridine-based precursors Multi-step, lower overall yield

Optimization and Industrial Considerations

  • Purification :
    • Liquid-liquid extraction (ethyl acetate/water) and recrystallization (ethanol/water) are standard.
  • Byproduct Mitigation :
    • Thin-layer chromatography (TLC) monitors reaction progress to minimize impurities like 2-amino-3-methylpyridine.
  • Scalability :
    • The ammonium salt route is preferred for industrial use due to fewer steps and higher yields.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Pyridineacetamide, 5-methylthio- derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, coupling a pyridine core with methylthio and acetamide groups requires controlled pH (6.5–7.5) and temperatures (60–80°C) to avoid side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility . Advanced optimization may employ continuous flow reactors for precise temperature control or high-throughput screening to identify efficient catalysts .

Q. How can researchers confirm the structural integrity and purity of 2-Pyridineacetamide, 5-methylthio- derivatives?

  • Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) for verifying proton environments (e.g., methylthio protons at δ 2.1–2.3 ppm) and Mass Spectrometry (MS) for molecular ion peaks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress . Purity is quantified via High-Performance Liquid Chromatography (HPLC) using C18 columns and UV detection at 254 nm .

Q. What methodologies are used to assess the biological activity of 2-Pyridineacetamide, 5-methylthio- derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., glutaminase inhibition for CB-839 derivatives) are conducted at varying concentrations (1 nM–100 µM) to determine IC₅₀ values . Cytotoxicity studies use MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves. Molecular docking predicts binding interactions with target proteins (e.g., GLS1) using software like AutoDock Vina .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and minimize by-products in large-scale preparations of 2-Pyridineacetamide derivatives?

  • Methodological Answer : Design of Experiments (DoE) tools like Taguchi arrays identify critical parameters (e.g., solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile in thioether formation reduces side-product formation by 30% . In-line analytics (e.g., FTIR probes) monitor intermediate stability during continuous synthesis . Post-reaction purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yields to >85% .

Q. How can contradictory data on the biological activity of 2-Pyridineacetamide derivatives across studies be resolved?

  • Methodological Answer : Discrepancies often arise from structural analogs with subtle substituent differences. Comparative SAR analysis (e.g., replacing 5-methylthio with ethylthio) can clarify activity trends . Validate assay conditions by replicating studies under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Meta-analyses of PubChem BioAssay data (e.g., AID 1259401) identify outliers due to impurities or solvent effects .

Q. What strategies are effective for investigating the structure-activity relationship (SAR) of 2-Pyridineacetamide derivatives?

  • Methodological Answer : Fragment-based design systematically modifies substituents (e.g., methylthio vs. sulfonyl groups) to evaluate potency changes. For example, replacing 5-methylthio with a chloro group in CB-839 reduces glutaminase inhibition by 50% . 3D-QSAR models (e.g., CoMFA) correlate steric/electronic properties with activity using molecular descriptors from crystallographic data .

Q. How can researchers evaluate the stability and reactivity of 2-Pyridineacetamide derivatives under physiological conditions?

  • Methodological Answer : Forced degradation studies expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. LC-MS identifies degradation products (e.g., sulfoxide formation from methylthio oxidation) . Plasma stability assays incubate compounds in human plasma (1–24 hours) and quantify parent compound levels via LC-MS/MS .

Q. What experimental approaches are recommended for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer : LogP optimization balances hydrophobicity (methylthio group) and solubility (acetamide) using shake-flask assays. Metabolic stability is assessed in liver microsomes (human/rat) with NADPH cofactors, monitoring half-life via LC-MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridineacetamide, 5-methylthio-
Reactant of Route 2
Reactant of Route 2
2-Pyridineacetamide, 5-methylthio-

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